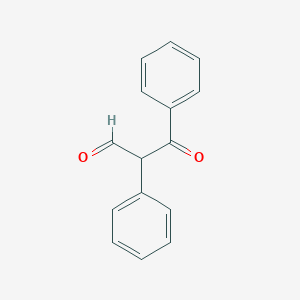

2,3-Diphenyl-3-oxopropanal

Beschreibung

Its molecular formula is C₁₅H₁₂O₂, with a molecular weight of 224.26 g/mol. The compound’s structure combines aromatic and carbonyl functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The aldehyde group enhances reactivity toward nucleophiles, enabling use in condensation and cyclization reactions, while the phenyl substituents contribute to steric and electronic modulation.

Eigenschaften

Molekularformel |

C15H12O2 |

|---|---|

Molekulargewicht |

224.25 g/mol |

IUPAC-Name |

3-oxo-2,3-diphenylpropanal |

InChI |

InChI=1S/C15H12O2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-11,14H |

InChI-Schlüssel |

AWKVVRUTLJCPPO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C=O)C(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(3,5-Difluorophenyl)-3-oxopropanoate

- Structure : Features a 3,5-difluorophenyl group and an ethyl ester (C₁₁H₁₀F₂O₃; MW 240.19 g/mol) .

- Reactivity : Fluorine substituents enhance electron-withdrawing effects, increasing stability and directing electrophilic substitution reactions.

- Applications : Used as a key intermediate in synthesizing fluorinated drug candidates due to improved metabolic stability .

Ethyl 3-(3-Nitrophenyl)-3-oxopropanoate

- Structure: Contains a 3-nitrophenyl group and ethyl ester (C₁₁H₁₁NO₅; MW 253.21 g/mol) .

- Reactivity : The nitro group strongly withdraws electrons, activating the ketone for nucleophilic attacks and facilitating reactions like Michael additions.

- Applications : Primarily employed in laboratory settings for synthesizing nitro-aromatic derivatives .

Ethyl 3-(3,5-Difluorophenyl)-2,2-dimethyl-3-oxopropanoate

- Structure : Differs by incorporating dimethyl groups at position 2 (C₁₃H₁₄F₂O₃; MW 256.25 g/mol) .

- Reactivity : Steric hindrance from dimethyl groups reduces reaction rates at the β-keto position, favoring selective modifications.

Comparative Analysis Table

Research Findings and Functional Group Impact

Aldehyde vs. Ester Reactivity

The aldehyde group in 2,3-Diphenyl-3-oxopropanal confers higher electrophilicity compared to ester-containing analogs, enabling rapid nucleophilic additions (e.g., Grignard reactions) without requiring hydrolysis steps. In contrast, esters (e.g., Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate) necessitate saponification for further functionalization, adding synthetic complexity .

Substituent Effects

Stability and Handling

Ester derivatives (e.g., Ethyl 3-(3-nitrophenyl)-3-oxopropanoate) exhibit greater hydrolytic stability than aldehydes, making them preferable for long-term storage . However, aldehydes like 2,3-Diphenyl-3-oxopropanal may require inert conditions to prevent oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.